molecular formula C13H17NO B7474365 (2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone

(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7474365
M. Wt: 203.28 g/mol
InChI Key: QFHWTPBPMWYDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained popularity in recent years as a research chemical due to its unique properties and potential applications in scientific research.

Mechanism of Action

DCK works by blocking the NMDA receptor, which is responsible for regulating the transmission of glutamate in the brain. This results in a dissociative state where the individual feels detached from their surroundings and experiences altered perceptions of reality.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and decreased pain sensitivity. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCK in scientific research is its potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor blockade without the unwanted side effects of other drugs. However, one of the limitations of using DCK is its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are many potential future directions for research on DCK, including its use in the treatment of neurological disorders, its potential as a tool for studying the NMDA receptor, and its potential as a therapeutic agent in the treatment of substance use disorders. Further research is needed to fully understand the effects of DCK and its potential applications in scientific research.

Synthesis Methods

The synthesis of DCK involves the reaction of 2,3-dimethylphenylacetone with pyrrolidine and methylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

DCK has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to have similar effects to other arylcyclohexylamine class drugs such as ketamine and phencyclidine (PCP). DCK has also been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in the brain.

properties

IUPAC Name

(2,3-dimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-6-5-7-12(11(10)2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWTPBPMWYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone

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